

A Technical Guide to the Natural Abundance and Isotopic Composition of Erbium

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Erbium-168*

Cat. No.: *B077572*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the natural abundance and isotopic composition of the rare earth element Erbium (Er). It includes a detailed summary of its stable isotopes, their precise masses, and relative abundances. Furthermore, this guide outlines the primary experimental methodologies employed for the determination of isotopic compositions, with a focus on mass spectrometry techniques.

Introduction to Erbium and its Isotopes

Erbium (Atomic Number 68) is a silvery-white, malleable metallic element belonging to the lanthanide series. In its natural terrestrial form, Erbium is a composite of six stable isotopes.^[1] ^[2]^[3]^[4] Each isotope possesses 68 protons and 68 electrons, with the variation between them arising from the differing number of neutrons in the nucleus.^[4] The most prevalent of these is ¹⁶⁶Er, which accounts for over a third of all natural Erbium.^[1]

Beyond its stable forms, a number of radioactive isotopes of Erbium have been characterized, though they are not present in nature and typically have short half-lives.^[1] The stability of its natural isotopes makes Erbium and its compounds valuable in a range of applications, from nuclear technology, where it is used as a neutron absorber, to medical applications.^[3] For instance, the stable isotope ¹⁶⁸Er is utilized in the production of the radioisotope ¹⁶⁹Er, which has applications in the treatment of rheumatoid arthritis.^[2]^[5]

Isotopic Composition of Natural Erbium

The isotopic composition of naturally occurring Erbium has been precisely determined through various analytical techniques. The data, including the mass number, precise isotopic mass in daltons (Da), and the natural abundance percentage, are summarized in the table below.

Isotope	Mass Number (A)	Isotopic Mass (Da)	Natural Abundance (%)
^{162}Er	162	161.928778	0.139
^{164}Er	164	163.929200	1.601
^{166}Er	166	165.930293	33.503
^{167}Er	167	166.932048	22.869
^{168}Er	168	167.932370	26.978
^{170}Er	170	169.935464	14.910

Data sourced from
multiple consistent
databases.^{[3][4]}

Experimental Protocols for Isotopic Analysis

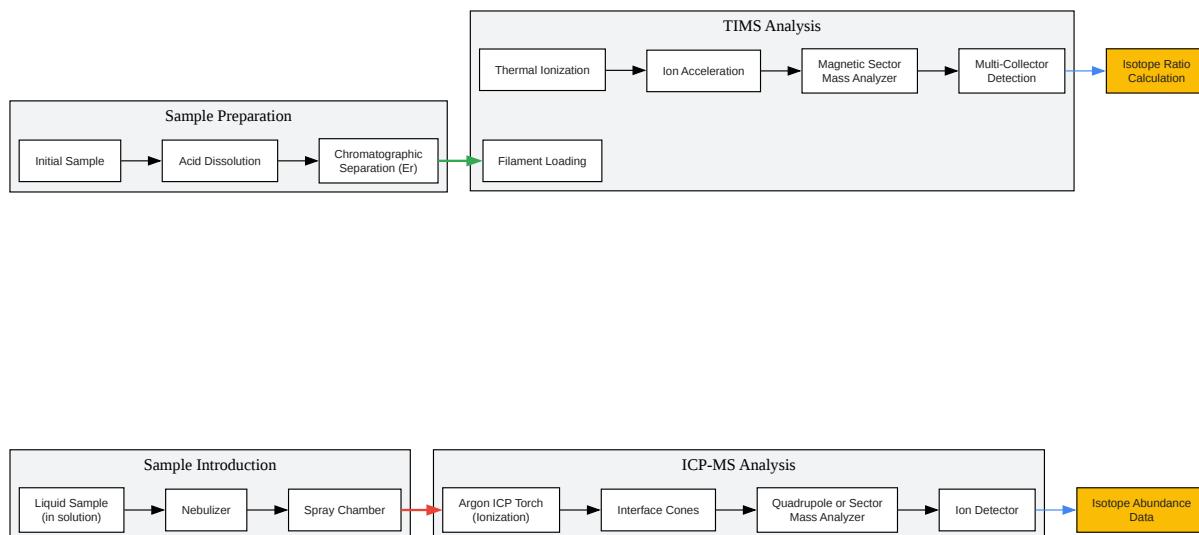
The determination of the isotopic composition of elements like Erbium requires high-precision analytical methods. Mass spectrometry is the principal technique for these measurements, as it can separate ions based on their mass-to-charge ratio.^{[6][7]} Two of the most prominent and accurate methods are Thermal Ionization Mass Spectrometry (TIMS) and Inductively Coupled Plasma Mass Spectrometry (ICP-MS).

3.1 Thermal Ionization Mass Spectrometry (TIMS)

TIMS is a highly sensitive mass spectrometry technique renowned for its precision in measuring isotope ratios, particularly for elements with high ionization potentials like rare earth elements.^[8]

- Sample Preparation: The initial step involves extensive and careful chemical separation to isolate the element of interest (Erbium) from the sample matrix. Techniques like ion exchange and extraction chromatography are employed to prevent isobaric interferences (interferences from isotopes of other elements with the same mass) and to purify the sample. [\[8\]](#)
- Ionization: A purified sample, typically in microgram quantities, is loaded onto a metal filament (often made of rhenium or tantalum).[\[9\]](#)[\[10\]](#) An electric current is passed through the filament, heating it to temperatures often exceeding 1000°C.[\[9\]](#) This high temperature causes the sample to evaporate and ionize. A double or triple filament setup can be used to separate the evaporation and ionization steps for improved efficiency.[\[8\]](#)[\[9\]](#)
- Mass Analysis: The generated ions are then accelerated by a high-voltage electric field and directed into a magnetic sector mass analyzer.[\[9\]](#)[\[10\]](#) The magnetic field bends the path of the ions, with lighter ions being deflected more than heavier ones. This spatial separation allows for the distinct masses to be directed towards different detectors.
- Detection: The separated ion beams are simultaneously collected by an array of detectors, most commonly Faraday cups.[\[8\]](#)[\[10\]](#) The electrical current produced in each cup is proportional to the abundance of the specific isotope, allowing for the calculation of precise isotope ratios.

3.2 Inductively Coupled Plasma Mass Spectrometry (ICP-MS)


ICP-MS is another powerful technique for elemental and isotopic analysis, known for its high sensitivity, speed, and ability to measure most elements of the periodic table.[\[11\]](#)[\[12\]](#)

- Sample Introduction: The sample, typically in a liquid form, is nebulized into a fine aerosol. This aerosol is then transported by a flow of argon gas into the heart of the instrument.
- Ionization: The aerosol enters an inductively coupled plasma, which is a high-temperature (6,000–10,000 K) ionized argon gas.[\[12\]](#) The extreme temperature of the plasma desolvates, atomizes, and then ionizes the sample.
- Mass Analysis: The resulting ions are extracted from the plasma through a series of cones into the mass spectrometer, which is held under a high vacuum. A quadrupole or a magnetic sector analyzer then separates the ions based on their mass-to-charge ratio.[\[11\]](#)

- **Detection:** An ion detector, such as an electron multiplier, counts the ions for each isotope. The concentration of a sample can be determined by calibrating with certified reference materials. For high-precision isotope ratio measurements, a multi-collector ICP-MS (MC-ICP-MS) is used, which, similar to TIMS, employs multiple detectors for simultaneous measurement.[13]

Workflow Visualizations

The following diagrams illustrate the generalized experimental workflows for the determination of Erbium's isotopic composition using TIMS and ICP-MS.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Isotopes of erbium - Wikipedia [en.wikipedia.org]
- 2. tracesciences.com [tracesciences.com]
- 3. buyisotope.com [buyisotope.com]
- 4. Erbium Isotopes - List and Properties [chemlin.org]
- 5. WebElements Periodic Table » Erbium » isotope data [webelements.com]
- 6. isotope.bocsci.com [isotope.bocsci.com]
- 7. Isotopic labeling - Wikipedia [en.wikipedia.org]
- 8. fiveable.me [fiveable.me]
- 9. TIMS - Thermal Ionization Mass Spectrometry - Assing [assing.it]
- 10. Thermal Ionization Mass Spectrometer (TIMS) – Bhabha Atomic Research Centre (BARC) [barc.gov.in]
- 11. Inductively coupled plasma mass spectrometry - Wikipedia [en.wikipedia.org]
- 12. What is ICP-MS (Inductively Coupled Plasma Mass Spectrometry)? : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 13. Precise and accurate isotope ratio measurements by ICP-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [A Technical Guide to the Natural Abundance and Isotopic Composition of Erbium]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b077572#natural-abundance-and-isotopic-composition-of-erbium>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com